Magnesium niobium oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium niobium oxide is a compound that has been studied for its potential use in various applications . It is prepared by solid-state reactions and has been used to understand the function of transition metal oxides as promoters or catalysts .

Synthesis Analysis

Magnesium niobium oxide compounds were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5, and/or metallic Nb were annealed for the syntheses . The effect of temperature on phase formation, reaction kinetics, and heat of reaction was revealed . The formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions .Molecular Structure Analysis

The products were examined by ex-situ, in-situ X-ray diffraction (XRD), and differential scanning calorimetry (DSC) . Crystallographic parameters of various binary and ternary compounds (Mg/Nb/O) formed in different calcination conditions were extracted by the Rietveld method .Chemical Reactions Analysis

The synthesized Nb oxides were dispersed on magnesium hydride (MgH2), a typical hydrogen storage material, using the ball-milling method . All the synthesized Nb oxides improved the reaction kinetics of the hydrogen desorption/absorption reactions .Physical And Chemical Properties Analysis

Magnesium niobium oxide is insoluble in water . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for the MgNb2O6 synthesis . In contrast, the formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions and corresponding heat of formation were estimated to be 140 and 190 kJ/mol .Applications De Recherche Scientifique

Hydrogen Storage : The addition of niobium oxide (Nb2O5) to magnesium catalyzes hydrogen absorption at low temperatures, significantly lowering the activation energy required for this process. This has implications for hydrogen storage technologies (Tōru Kimura et al., 2013).

Biomedical Applications : Coating magnesium alloys with niobium oxide increases their biocompatibility and corrosion resistance, making them suitable for biomedical applications, such as implants (P. Amaravathy et al., 2014).

Catalysis in Hydrogen Desorption/Absorption : Amorphous niobium oxide catalysts are more effective than crystalline precursors in enhancing the hydrogen desorption/absorption reactions of magnesium (Hiroyuki Gi et al., 2020).

Hydrogen Storage in Magnesium Hydride : Niobium pentoxide acts as a promoter in the MgH2/Nb2O5 system for hydrogen storage, aiding in the release of hydrogen as molecular hydrogen and water (F. Dolci et al., 2007).

Pathway Effect on Hydrogen Sorption : Nb2O5 forms pathways of niobium oxide species with a lower oxidation state that facilitate hydrogen transport, thus improving hydrogen sorption kinetics in magnesium (O. Friedrichs et al., 2006).

Deoxidation of Niobium : Magnesium and calcium can effectively deoxidize solid niobium to a very low oxygen level, which is crucial in materials processing (Shengfeng Liu et al., 1998).

Bone Tissue Engineering : Magnesium oxide nanoparticles, when added to hydroxyapatite-PLLA nanocomposites, significantly enhance osteoblast adhesion and proliferation, which is beneficial for bone tissue engineering applications (Daniel J. Hickey et al., 2015).

Mécanisme D'action

Safety and Hazards

When handling magnesium niobium oxide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

magnesium;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCEZDMXAOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

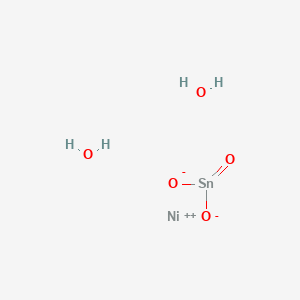

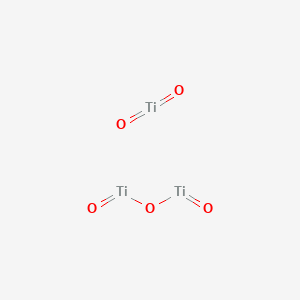

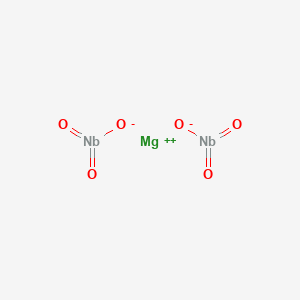

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgNb2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium niobium oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)